molecular formula C7H13NO2 B3351762 6-Ethoxypiperidin-2-one CAS No. 39662-64-1

6-Ethoxypiperidin-2-one

Cat. No.: B3351762
CAS No.: 39662-64-1
M. Wt: 143.18 g/mol
InChI Key: COVDRMRIWUCVJO-UHFFFAOYSA-N
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Description

6-Ethoxypiperidin-2-one is a six-membered lactam (cyclic amide) featuring an ethoxy (-OCH₂CH₃) substituent at the 6-position of the piperidin-2-one ring. This structural motif confers unique physicochemical properties, such as polarity from the ethoxy group and hydrogen-bonding capacity from the lactam’s amide moiety.

Properties

IUPAC Name

6-ethoxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-3-4-6(9)8-7/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDRMRIWUCVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481077
Record name 2-Piperidinone, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39662-64-1
Record name 2-Piperidinone, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypiperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with 2-oxo-6-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of 6-Ethoxypiperidin-2-one may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts, such as rhodium or iridium complexes, can facilitate the cyclization process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to 6-ethoxypiperidine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Scientific Research Applications

6-Ethoxypiperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Piperidine derivatives, including 6-Ethoxypiperidin-2-one, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Ethoxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 6-Ethoxypiperidin-2-one and related compounds, focusing on substituents, ring systems, and inferred properties.

Compound Name Structure Key Substituents Ring Type Key Properties/Reactivity
6-Ethoxypiperidin-2-one Piperidin-2-one Ethoxy (-OCH₂CH₃) at C6 Lactam (non-aromatic) High polarity due to ethoxy and amide; potential for ring-opening reactions .
6-Ethylpiperidin-2-one Piperidin-2-one Ethyl (-CH₂CH₃) at C6 Lactam (non-aromatic) Lower polarity vs. ethoxy analog; reduced solubility in polar solvents .
2-Ethoxy-4-hydroxy-6-methylpyrimidine Pyrimidine Ethoxy (C2), hydroxy (C4), methyl (C6) Aromatic heterocycle Acidic hydroxy group; aromatic conjugation enhances stability; potential for nucleophilic substitution .
2-Acetyl-6-methylpyridine Pyridine Acetyl (-COCH₃) at C2, methyl at C6 Aromatic heterocycle Electron-withdrawing acetyl group alters reactivity (e.g., electrophilic substitution) .

Key Findings:

Substituent Effects: The ethoxy group in 6-Ethoxypiperidin-2-one increases polarity and hydrophilicity compared to its ethyl counterpart (6-Ethylpiperidin-2-one), which may enhance solubility in polar solvents like ethanol or acetone . In contrast, ethyl groups (e.g., in 6-Ethylpiperidin-2-one) reduce polarity, favoring lipid solubility and membrane permeability, a critical factor in drug design .

Ring System Differences: Piperidin-2-one (lactam): The non-aromatic lactam ring allows conformational flexibility and participation in hydrogen bonding via the amide group, enabling interactions with biological targets . Pyrimidine/Pyridine (aromatic): Aromatic rings (e.g., in 2-Ethoxy-4-hydroxy-6-methylpyrimidine) exhibit resonance stabilization and distinct electronic profiles, influencing reactivity toward electrophiles or nucleophiles .

Functional Group Reactivity :

  • The hydroxy group in 2-Ethoxy-4-hydroxy-6-methylpyrimidine introduces acidity (pKa ~8-10), enabling deprotonation under basic conditions, whereas the lactam amide in 6-Ethoxypiperidin-2-one is less acidic but participates in hydrogen bonding .
  • Acetyl groups (e.g., in 2-Acetyl-6-methylpyridine) are electron-withdrawing, directing electrophilic substitution to specific ring positions, a property absent in ethoxy-substituted lactams .

Research Implications and Limitations

  • Synthetic Applications : 6-Ethoxypiperidin-2-one’s ethoxy group may facilitate derivatization (e.g., hydrolysis to alcohols or substitution reactions), though direct evidence of such transformations is lacking in the provided sources .
  • Data Gaps : The evidence lacks quantitative data (e.g., melting points, solubility) for 6-Ethoxypiperidin-2-one, necessitating extrapolation from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Ethoxypiperidin-2-one
Reactant of Route 2
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